

Spectroscopic Analysis of 2-Isopropoxyphenol: A Technical Guide

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Compound of Interest

Compound Name: **2-Isopropoxyphenol**

Cat. No.: **B044703**

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Introduction: **2-Isopropoxyphenol**, a significant organic compound utilized in the synthesis of various chemical products, including pesticides, possesses a unique molecular structure amenable to comprehensive spectroscopic characterization. This technical guide provides an in-depth analysis of the spectral data of **2-Isopropoxyphenol**, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this molecule for identification, purity assessment, and structural elucidation.

Data Presentation: Spectroscopic Data of 2-Isopropoxyphenol

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Isopropoxyphenol**.

Table 1: ¹H NMR Spectral Data of 2-Isopropoxyphenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.8-7.0	Multiplet	4H	Aromatic protons (C ₆ H ₄)
~5.5-6.0	Singlet (broad)	1H	Phenolic hydroxyl proton (-OH)
~4.5	Septet	1H	Isopropoxy methine proton (-CH(CH ₃) ₂)
~1.3	Doublet	6H	Isopropoxy methyl protons (-CH(CH ₃) ₂)

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of 2-Isopropoxyphenol

Chemical Shift (δ) ppm	Carbon Type	Assignment
~145-148	Quaternary	C-O (Phenolic)
~144-147	Quaternary	C-O (Isopropoxy)
~120-123	Tertiary	Aromatic CH
~118-120	Tertiary	Aromatic CH
~114-116	Tertiary	Aromatic CH
~113-115	Tertiary	Aromatic CH
~70-72	Tertiary	Isopropoxy methine (-CH)
~21-23	Primary	Isopropoxy methyl (-CH ₃)

Solvent: CDCl₃. Note: Specific peak assignments can vary based on the specific aromatic carbon.

Table 3: IR Spectral Data of 2-Isopropoxyphenol

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~3300-3500	Strong, Broad	O-H Stretch	Phenolic Hydroxyl
~2850-3000	Medium-Strong	C-H Stretch	Alkyl (Isopropoxy)
~3000-3100	Medium	C-H Stretch	Aromatic
~1500-1600	Medium-Strong	C=C Stretch	Aromatic Ring
~1200-1250	Strong	C-O Stretch	Aryl Ether
~1100-1150	Strong	C-O Stretch	Alkyl Ether

Table 4: Mass Spectrometry Data of 2-Isopropoxyphenol

m/z	Relative Intensity	Assignment
152	High	[M] ⁺ (Molecular Ion)
110	Very High (Base Peak)	[M - C ₃ H ₆] ⁺
81	Medium	Fragmentation Ion

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of high-purity **2-Isopropoxyphenol** is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard single-pulse experiment is utilized with a sufficient

number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

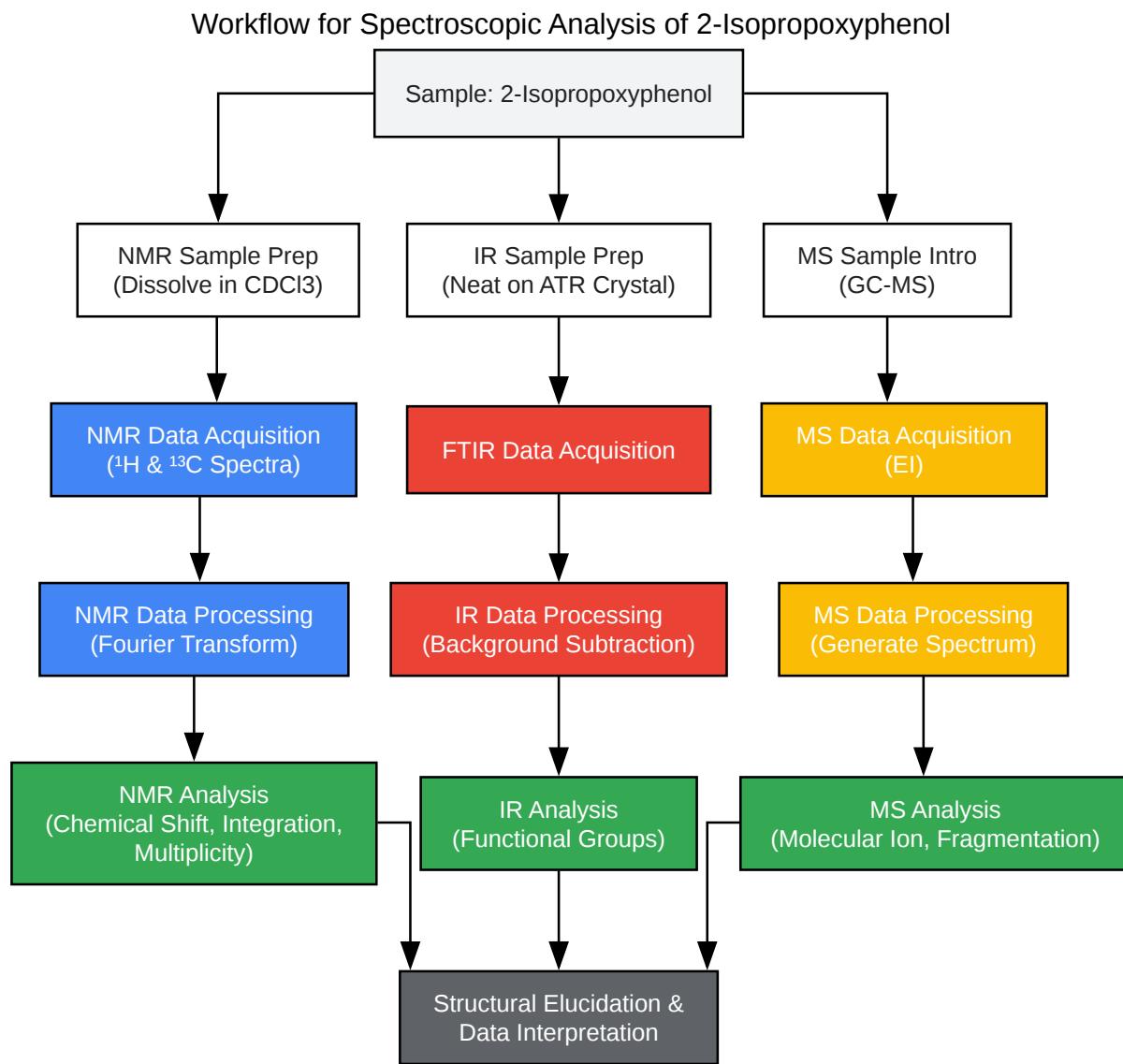
- Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount of neat (undiluted) **2-Isopropoxyphenol** is placed directly onto the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. Subsequently, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).
- Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification before analysis.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a technique known as Electron Ionization (EI). This process removes an electron from the molecule to form a positively charged molecular ion ($[\text{M}]^+$) and also induces fragmentation.
- Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer. The analyzer, using a magnetic or electric field, separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **2-Isopropoxyphenol**.



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Caption: Logical workflow for the spectroscopic analysis of **2-Isopropoxyphenol**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxyphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044703#spectral-data-of-2-isopropoxyphenol-nmr-ir-ms>]

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